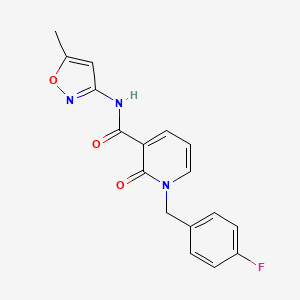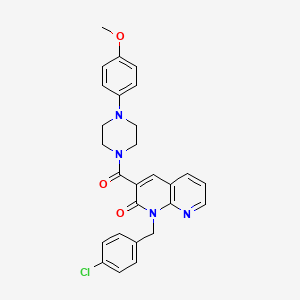
1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a chemical compound with potential anti-tubercular activity. It was designed and synthesized as part of efforts to discover new drugs for tuberculosis (TB) therapy .
Synthesis Analysis
The compound was synthesized using a series of chemical reactions. Unfortunately, the specific synthetic route is not provided in the available information .
Molecular Structure Analysis
The molecular formula of this compound is C~26~H~28~ClN~3~O~4~S . It contains a naphthyridine core with a substituted benzamide group and a piperazine moiety. The chlorine atom is attached to the benzyl group. The methoxyphenyl substituent enhances its pharmacological properties.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on triazole derivatives, including compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, has shown that these compounds exhibit antimicrobial activities against various microorganisms. The studies suggest that modifications in the chemical structure can lead to compounds with good to moderate antimicrobial properties (Bektaş et al., 2010).
Fluorescent Ligands for Receptor Visualization
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized for potential use in visualizing 5-HT1A receptors overexpressed in cells. This application demonstrates the compound's relevance in research related to receptor localization and function, providing a tool for fluorescent microscopy (Lacivita et al., 2009).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Derivatives of the compound structure have been explored for their inhibitory activity against HIV-1 reverse transcriptase. This research signifies the compound's potential in the development of new therapeutic agents against HIV, underscoring its importance in medicinal chemistry and drug discovery processes (Romero et al., 1994).
5-HT7 Receptor Antagonists
Compounds synthesized as derivatives, such as benzene sulfonamides and naphthyl sulfonamides, have been evaluated as 5-HT7 receptor antagonists. These findings contribute to understanding the compound's role in modulating serotonin receptors, which is crucial for developing treatments for psychiatric disorders (Yoon et al., 2008).
Fluorescent Logic Gates
The synthesis of compounds incorporating a piperazine receptor and an aryl group as fluorescent logic gates highlights their application in the development of molecular tools. These compounds can be reconfigured between different logic operations by altering solvent polarity, providing valuable insights into cellular microenvironments (Gauci & Magri, 2022).
Anti-proliferative Properties and DNA Binding
Research on benzochromene derivatives, including their synthesis and evaluation of cytotoxic activities against cancer cells, indicates the potential of similar compounds in cancer therapy. These studies emphasize the compounds' ability to induce apoptosis and interact with DNA, offering a pathway to novel chemotherapeutic agents (Ahagh et al., 2019).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKGKMGWZFYOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

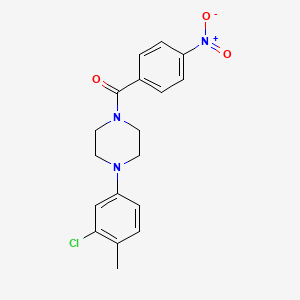
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)
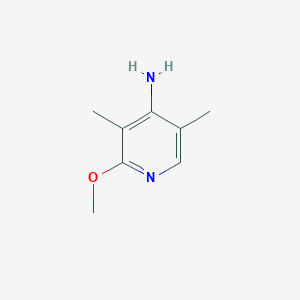
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2784852.png)
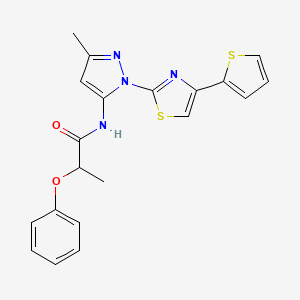
![2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2784855.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2784856.png)
![N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-methylacetamide](/img/structure/B2784857.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2784858.png)

![1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2784861.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2784863.png)
![6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2784864.png)
